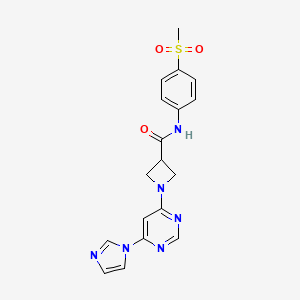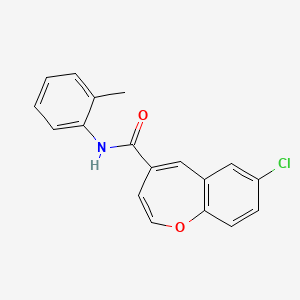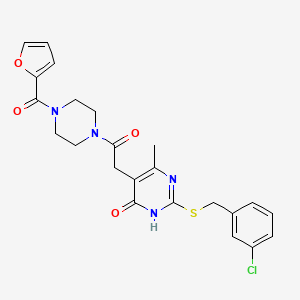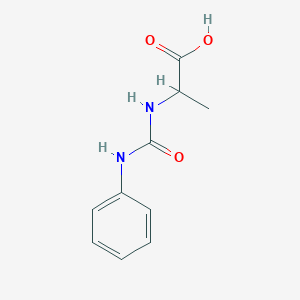
N-(Anilinocarbonyl)alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Anilinocarbonyl)alanine: is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.219 g/mol It is a derivative of alanine, an amino acid, and features an anilinocarbonyl group attached to the nitrogen atom of the alanine molecule
准备方法
Synthetic Routes and Reaction Conditions:
Amidomalonate Synthesis: One of the methods for synthesizing N-(Anilinocarbonyl)alanine involves the amidomalonate synthesis. This process begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide.
Reductive Amination: Another method involves the reductive amination of an α-keto acid with ammonia and a reducing agent.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Oxidation: N-(Anilinocarbonyl)alanine can undergo oxidation reactions, where the anilinocarbonyl group may be oxidized to form various products.
Reduction: The compound can also undergo reduction reactions, where the carbonyl group can be reduced to an alcohol.
Substitution: this compound can participate in substitution reactions, where the anilinocarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学研究应用
Chemistry: N-(Anilinocarbonyl)alanine is used in the structural modification of natural products to improve their solubility and activity. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study protein synthesis and metabolism. It can be incorporated into peptides and proteins to investigate their structure and function .
Medicine: It can be used to design new pharmaceuticals with improved pharmacological properties .
Industry: this compound is used in the production of various industrial chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of polymers and other advanced materials .
作用机制
The mechanism of action of N-(Anilinocarbonyl)alanine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. It can also interact with proteins and other biomolecules, affecting their structure and function .
相似化合物的比较
- N-Acetyl-DL-Alanine
- N-Chloroacetyl-L-Alanine
- N-Benzoyl-D-Alanine
- N-Benzoyl-L-Alanine
- N-Phenylacetylalanine
- N-Cyclohexyl-Beta-Alanine
- N-Methyl-L-Alanine
- N-Benzylsulfonylalanine
- N-(Anilinocarbonyl)aspartic acid
Comparison: N-(Anilinocarbonyl)alanine is unique due to the presence of the anilinocarbonyl group, which imparts distinct chemical properties compared to other similar compounds. This group can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the presence of the alanine backbone allows for incorporation into peptides and proteins, making it valuable for biological and medical research.
属性
IUPAC Name |
2-(phenylcarbamoylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7(9(13)14)11-10(15)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14)(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIUEMANOAFYHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
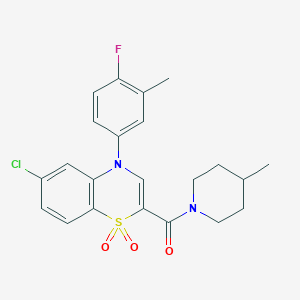
![(Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2954023.png)
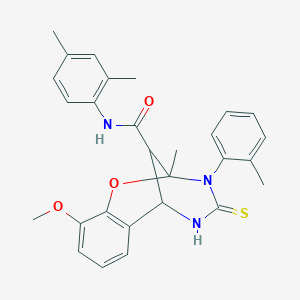
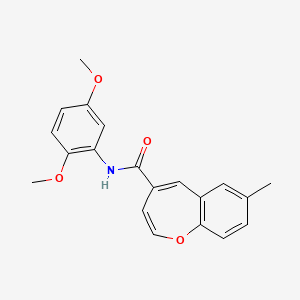

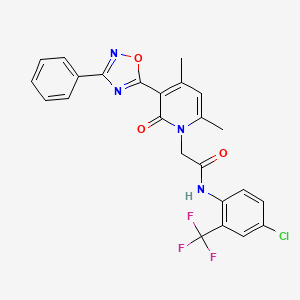
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2954034.png)
![N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-3,5-dimethylaniline](/img/structure/B2954036.png)
![3-chloro-4-({1-[2-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyridine](/img/structure/B2954037.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2954038.png)
![6-allyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2954039.png)
